4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol is an organic compound that features a fluorophenyl group, two phenyl groups, and a butyne diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol typically involves multi-step organic reactions. One common method includes the coupling of 4-fluorophenylacetylene with diphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the butyne diol structure can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl isocyanate
- 4-Fluorophenyl isothiocyanate
- 4-Fluorophenibut
- 4-Fluoroamphetamine
Uniqueness
Compared to similar compounds, 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol is unique due to its specific combination of a fluorophenyl group and a butyne diol structure.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO2/c23-20-13-11-17(12-14-20)21(24)15-16-22(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21,24-25H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRWDFBGOHZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=C(C=C2)F)O)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.